molecular formula C11H12O3 B2843960 (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid CAS No. 2248212-69-1

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid

Cat. No. B2843960
CAS RN: 2248212-69-1
M. Wt: 192.214
InChI Key: AOGMXEZBXULWMP-BYDSUWOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid, also known as DBF, is a small molecule that has been studied for its potential therapeutic applications. DBF is a chiral molecule, meaning it has two mirror-image forms, and the (2S) form has been found to have greater biological activity than the (2R) form. In

Mechanism of Action

The mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is not fully understood, but it has been proposed to act through several pathways. In neuroprotection, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cancer treatment, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In cardiovascular diseases, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to activate the AMPK pathway, which regulates energy metabolism and improves endothelial function.
Biochemical and Physiological Effects:
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to have several biochemical and physiological effects in animal models and in vitro studies. In neuroprotection, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons. In cancer treatment, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells. In cardiovascular diseases, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to reduce blood pressure, improve endothelial function, and increase insulin sensitivity.

Advantages and Limitations for Lab Experiments

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has several advantages for lab experiments, including its small size, low toxicity, and ease of synthesis. However, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid also has some limitations, including its low solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in animal models and in humans, and the exploration of its potential therapeutic applications in other diseases, such as diabetes and inflammation. Additionally, the elucidation of the molecular targets and pathways of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid could provide insights into the underlying mechanisms of its biological effects.

Synthesis Methods

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 2-(2-hydroxyphenyl)-3-oxobutanoic acid. This intermediate is then cyclized with sulfuric acid to form 2-benzofuran-1-yl-3-oxobutanoic acid. Finally, the carboxylic acid group is reduced to form (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid.

Scientific Research Applications

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been studied for its potential therapeutic applications in several areas, including neuroprotection, cancer treatment, and cardiovascular diseases. In neuroprotection, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to protect neurons from oxidative stress and reduce inflammation in animal models of Parkinson's disease and Alzheimer's disease. In cancer treatment, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In cardiovascular diseases, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to reduce blood pressure and improve endothelial function in animal models of hypertension.

properties

IUPAC Name

(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGMXEZBXULWMP-BYDSUWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1C2=CC=CC=C2CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid

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